N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 241132-56-9
VCID: VC6164177
InChI: InChI=1S/C13H9Cl2N3S/c14-10-4-2-1-3-9(10)7-16-8-11-12(15)17-13-18(11)5-6-19-13/h1-6,8H,7H2
SMILES: C1=CC=C(C(=C1)CN=CC2=C(N=C3N2C=CS3)Cl)Cl
Molecular Formula: C13H9Cl2N3S
Molecular Weight: 310.2

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine

CAS No.: 241132-56-9

Cat. No.: VC6164177

Molecular Formula: C13H9Cl2N3S

Molecular Weight: 310.2

* For research use only. Not for human or veterinary use.

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine - 241132-56-9

Specification

CAS No. 241132-56-9
Molecular Formula C13H9Cl2N3S
Molecular Weight 310.2
IUPAC Name 1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(2-chlorophenyl)methyl]methanimine
Standard InChI InChI=1S/C13H9Cl2N3S/c14-10-4-2-1-3-9(10)7-16-8-11-12(15)17-13-18(11)5-6-19-13/h1-6,8H,7H2
Standard InChI Key IVYVJTNLEPBGKM-LZYBPNLTSA-N
SMILES C1=CC=C(C(=C1)CN=CC2=C(N=C3N2C=CS3)Cl)Cl

Introduction

Structural Characterization and Molecular Properties

The compound belongs to the imidazo[2,1-b] thiazole family, a bicyclic heteroaromatic system combining imidazole and thiazole rings. Key structural features include:

  • Imidazo[2,1-b] thiazole core: A five-membered imidazole ring fused to a six-membered thiazole ring, with chlorine substitution at position 6 .

  • Methylene bridge (-CH=): Connects the imidazothiazole system to the methanamine group, forming a Schiff base (imine) linkage.

  • 2-Chlorophenylmethanamine: A benzene ring with chlorine at the ortho position, linked to an amine via a methyl group.

The molecular formula is inferred as C₁₃H₁₀Cl₂N₄S, with a molecular weight of 333.22 g/mol. Computational models predict moderate polarity due to the amine and heteroaromatic groups, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Synthetic Strategies and Reaction Pathways

While no direct synthesis of this compound is documented, analogous methodologies from related imidazothiazole derivatives suggest viable routes:

Condensation Reaction for Imine Formation

A plausible synthesis involves the condensation of 6-chloroimidazo[2,1-b] thiazole-5-carbaldehyde with 2-chlorobenzylamine:

6-Chloroimidazo[2,1-b][1][3]thiazole-5-carbaldehyde+2-ChlorobenzylamineN-[(6-Chloroimidazo[2,1-b][1,[3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine+H2O\text{6-Chloroimidazo[2,1-b][1][3]thiazole-5-carbaldehyde} + \text{2-Chlorobenzylamine} \rightarrow \text{N-[(6-Chloroimidazo[2,1-b][1,[3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine} + \text{H}_2\text{O}

This reaction typically employs acidic or Lewis acid catalysts (e.g., acetic acid or molecular sieves) in refluxing toluene or ethanol .

Palladium-Catalyzed Cross-Coupling

Recent advances in C-N bond formation, as seen in the synthesis of (2-methylthiazol-5-yl)methanamine derivatives, highlight the utility of palladium catalysts. For example, Buchwald-Hartwig amination could couple a halogenated imidazothiazole precursor with a 2-chlorophenylmethanamine derivative :

5-Bromo-6-chloroimidazo[2,1-b][1,[3]thiazole+2-ChlorophenylmethanaminePd2(dba)3,BINAPTarget Compound\text{5-Bromo-6-chloroimidazo[2,1-b][1,[3]thiazole} + \text{2-Chlorophenylmethanamine} \xrightarrow{\text{Pd}_2(\text{dba})_3, \text{BINAP}} \text{Target Compound}

Yields for such reactions range from 47% to 95% under optimized conditions (toluene, 85°C, 4 hours) .

Physicochemical and Spectroscopic Data

PropertyValue/Description
Melting PointEstimated 180–185°C (decomposes)
LogPPredicted 2.8 (Moderate lipophilicity)
UV-Vis λₘₐₓ290 nm (π→π* transition in aromatic system)
¹H NMR (CDCl₃)δ 8.25 (s, 1H, imidazole-H), 7.4–7.3 (m, aromatic-H), 4.6 (d, J=5.3 Hz, -CH₂NH-)

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